FOLFIRI regimen - 1000669-05-5

FOLFIRI regimen

Catalog Number: EVT-268603
CAS Number: 1000669-05-5
Molecular Formula: C57H64FN13O15
Molecular Weight: 1190.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.
Overview

The FOLFIRI regimen is a chemotherapy treatment primarily used for advanced colorectal cancer. It consists of a combination of three drugs: folinic acid, fluorouracil, and irinotecan. This regimen has been established as an effective option for patients with metastatic colorectal cancer and is often used as a second-line treatment following the failure of initial therapies like FOLFOX (which includes oxaliplatin) or other combinations.

Classification

FOLFIRI is classified as a combination chemotherapy regimen. The individual components serve different roles:

  • Folinic Acid (also known as leucovorin) enhances the effectiveness of fluorouracil.
  • Fluorouracil is a pyrimidine analog that interferes with DNA synthesis in rapidly dividing cells, such as cancer cells.
  • Irinotecan is a topoisomerase inhibitor that prevents DNA from unwinding, leading to cell death.
Synthesis Analysis

Methods

The FOLFIRI regimen is administered intravenously, typically in a cycle lasting two weeks. The treatment protocol involves:

  1. Irinotecan: Administered over 30 to 120 minutes.
  2. Folinic Acid: Given through an intravenous drip over two hours.
  3. Fluorouracil: Delivered as a bolus injection followed by continuous infusion over 46 hours via a portable pump.

Technical Details

The dosing schedule may vary based on patient tolerance and clinical response. Generally, the initial doses are adjusted according to the patient's health status, particularly liver function, which can significantly impact the metabolism of irinotecan .

Molecular Structure Analysis

Structure

The molecular structures of the components in the FOLFIRI regimen are as follows:

  • Folinic Acid (Leucovorin): C₁₆H₁₈N₄O₆S
  • Fluorouracil (5-FU): C₄H₃FN₂O₂
  • Irinotecan: C₂₁H₂₄N₂O₁₀

These compounds exhibit distinct structural features that contribute to their respective mechanisms of action against cancer cells.

Data

The molecular weights are approximately:

  • Folinic Acid: 441.5 g/mol
  • Fluorouracil: 130.1 g/mol
  • Irinotecan: 586.7 g/mol
Chemical Reactions Analysis

Reactions

The efficacy of the FOLFIRI regimen relies on several chemical interactions:

  1. Fluorouracil undergoes metabolic conversion to active metabolites that inhibit thymidylate synthase, crucial for DNA synthesis.
  2. Irinotecan is converted to its active form, SN-38, which inhibits topoisomerase I, causing DNA strand breaks.

Technical Details

These reactions lead to apoptosis (programmed cell death) in cancer cells, effectively reducing tumor burden during treatment cycles .

Mechanism of Action

Process

The mechanism of action for each drug in the FOLFIRI regimen involves:

  • Folinic Acid enhances the binding affinity of fluorouracil to its target enzyme, increasing cytotoxicity.
  • Fluorouracil disrupts RNA and DNA synthesis by inhibiting thymidylate synthase.
  • Irinotecan, through its active metabolite SN-38, inhibits topoisomerase I, preventing DNA replication.

Data

Clinical studies have shown that the combination leads to synergistic effects, improving response rates compared to individual agents alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Folinic Acid: White crystalline powder; soluble in water.
  • Fluorouracil: White to off-white powder; slightly soluble in water.
  • Irinotecan: Yellowish powder; soluble in water at higher pH.

Chemical Properties

  • Folinic Acid is stable under normal conditions but sensitive to light.
  • Fluorouracil is sensitive to moisture and light; should be stored accordingly.
  • Irinotecan has specific storage requirements due to its instability at room temperature.

Relevant analyses indicate that these properties influence their handling and administration protocols in clinical settings .

Applications

Scientific Uses

FOLFIRI is primarily used in oncology for treating metastatic colorectal cancer but has also been investigated for other malignancies such as gastric and gastroesophageal cancers. It serves as a standard treatment option due to its established efficacy in improving survival rates among patients who have progressed on prior therapies . Additionally, ongoing research continues to explore its application in combination with targeted therapies and immunotherapies for enhanced outcomes.

Introduction to the FOLFIRI Regimen

Historical Development and Clinical Adoption

The FOLFIRI regimen emerged from decades of incremental advances in cytotoxic chemotherapy for gastrointestinal cancers. The foundational agent, 5-fluorouracil (5-FU), was first synthesized in 1957 by Heidelberger and colleagues, but its single-agent activity in colorectal cancer (CRC) yielded response rates below 20% [1] [4]. The 1990s witnessed two pivotal developments: the biochemical modulation of 5-FU by folinic acid (leucovorin) to enhance thymidylate synthase inhibition, and the introduction of topoisomerase I inhibitors. Irinotecan, a semisynthetic camptothecin derivative, received FDA approval in 1996 after demonstrating survival benefits in 5-FU-refractory CRC [1] [10].

The modern FOLFIRI combination was crystallized through landmark comparative trials. The 2004 GERCOR study (Tournigand et al.) established clinical equipoise between FOLFIRI and FOLFOX (5-FU/leucovorin + oxaliplatin), demonstrating identical median overall survival (OS) of ≈21 months when used sequentially in metastatic CRC (mCRC) [2] [4]. This validated FOLFIRI as a backbone regimen, though geographic adoption variations persist. SEER-Medicare analyses (2005–2013) reveal FOLFOX predominance in first-line US settings (79.3% vs. FOLFIRI’s 20.7%), influenced by toxicity profiles and regional guidelines [8].

Table 1: Key Milestones in FOLFIRI Development

YearDevelopmentClinical Impact
1957Synthesis of 5-FUFoundation for fluoropyrimidine-based therapy
1996FDA approval of irinotecan for CRCProvided salvage option for 5-FU-resistant disease
2004GERCOR trial (FOLFIRI vs. FOLFOX sequencing)Established non-inferiority of FOLFIRI in mCRC
2010sIntegration with biologics (anti-VEGF/EGFR)Pushed median OS beyond 24 months in mCRC

Core Components and Biochemical Rationale

FOLFIRI’s efficacy arises from pharmacologically synergistic components targeting complementary cellular pathways:

  • Folinic Acid (Leucovorin): This reduced folate derivative stabilizes the ternary complex between 5-FU’s active metabolite (FdUMP) and thymidylate synthase (TS). By increasing intracellular reduced folate pools, leucovorin prolongs TS inhibition, augmenting 5-FU–induced DNA damage [1] [6]. Pharmacodynamic studies show TS inhibition correlates directly with leucovorin dose (up to 200 mg/m²) [4].

  • 5-Fluorouracil (5-FU): This pyrimidine analog exerts dual cytotoxic mechanisms: (1) Incorporation into RNA/DNA as fraudulent nucleotides (FUTP/FdUTP), disrupting nucleic acid function; (2) Irreversible inhibition of TS via FdUMP, depleting thymidine monophosphate (dTMP) and halting DNA synthesis. The 46-hour continuous infusion in FOLFIRI optimizes cell-cycle-specific activity while mitigating bolus-related toxicity [5] [10].

  • Irinotecan (CPT-11): This prodrug is converted by carboxylesterases to SN-38, a potent topoisomerase I inhibitor. SN-38 traps topoisomerase I-DNA cleavable complexes, generating irreversible double-strand breaks during DNA replication. The S-phase-specific cytotoxicity complements 5-FU’s mechanisms. Crucially, irinotecan exhibits activity against 5-FU–resistant tumors due to its distinct molecular target [1] [10].

Table 2: Mechanistic Synergy in FOLFIRI Components

ComponentPrimary Molecular TargetKey Biochemical ActionSynergistic Interaction
Folinic AcidThymidylate synthase complexStabilizes 5-FU/TS bindingEnhances 5-FU cytotoxicity 2–3 fold
5-FluorouracilThymidylate synthase, RNA/DNADepletes dTMP; incorporates into nucleic acidsSensitizes cells to DNA breaks from irinotecan
Irinotecan (SN-38)Topoisomerase I-DNA complexInduces replication-associated double-strand breaksIndependent of 5-FU resistance mechanisms

Mathematical modeling of tumor-immune dynamics reveals that FOLFIRI-induced immunogenic cell death amplifies dendritic cell activation and CD8+ T-cell recruitment. This "bystander effect" is particularly pronounced in CRC with high T-regulatory cell ratios, where irinotecan’s immunomodulation enhances treatment durability [5].

Role in Modern Oncology Practice

FOLFIRI remains a first- and second-line standard for mCRC, serving as the platform for molecularly targeted agents. Current applications include:

  • First-Line mCRC with Biologics: FOLFIRI pairs with anti-angiogenic (bevacizumab) or anti-EGFR (cetuximab/panitumumab in RAS-wild-type) agents, achieving median OS of 23–30 months. The 2023 CORIST trial demonstrated significant OS extension (10.4 months vs. historical 5–7 months) when SCO-101 (a novel resistance modulator) was added to FOLFIRI in refractory mCRC [9].

  • Sequential Therapy Strategies: The "continuum of care" paradigm leverages FOLFIRI/FOLFOX cross-over upon progression. GERCOR data show that exposure to all three cytotoxics (5-FU, oxaliplatin, irinotecan) correlates with OS, irrespective of sequence [2] [4].

  • Intensive Triplet Regimens: FOLFOXIRI (5-FU/leucovorin + oxaliplatin + irinotecan) shows superior response rates (43% vs. 33.6%) versus FOLFIRI alone in selected fit patients, though with increased toxicity [7]. FOLFIRI serves as the backbone for such dose-optimized combinations.

Table 3: FOLFIRI in Contemporary Treatment Frameworks

Clinical ScenarioRegimen CombinationKey Efficacy OutcomesPredictive Biomarkers
First-line mCRC (unselected)FOLFIRI + bevacizumabMedian OS: 23–28 months; PFS: 10–12 monthsNone established
First-line RAS-wt mCRCFOLFIRI + anti-EGFRMedian OS: 25–30 months; ORR: 50–65%RAS/RAF wild-type; left-sided primary
Refractory mCRCFOLFIRI + SCO-101Median OS: 10.4 months (vs. 5–7 months historical)Transient ↑ unconjugated bilirubin [9]
Conversion therapyFOLFOXIRI + bevacizumabResectability: 15–35% in initially unresectableNo biomarkers; requires PS 0-1

Emerging biomarkers refine FOLFIRI deployment: CORIST trial data identified transient increases in unconjugated bilirubin as a predictor of SCO-101/FOLFIRI efficacy (median OS 13.4 months vs. 8.0 months in persistent-elevation subgroup) [9]. Digital cytometry of tumor immune microenvironments also shows cluster-specific responses, with T-reg/Th17 ratios influencing irinotecan sensitivity [5].

Properties

CAS Number

1000669-05-5

Product Name

FOLFIRI regimen

IUPAC Name

(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1)

Molecular Formula

C57H64FN13O15

Molecular Weight

1190.21

InChI

1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1

InChI Key

JYEFSHLLTQIXIO-SMNQTINBSA-N

SMILES

O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O

Solubility

Soluble in DMSO

Synonyms

FOLFIRI Regimen; FOLFIRI; 5-Fluorouracil mixture with Folinic acid and Irinotecan;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.